molecular formula C11H13NO2 B8332034 3,5-Bis-methoxymethyl-benzonitrile

3,5-Bis-methoxymethyl-benzonitrile

Cat. No.: B8332034
M. Wt: 191.23 g/mol
InChI Key: IMFCRLAGJUQHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Bis-methoxymethyl-benzonitrile is a benzonitrile derivative featuring methoxymethyl (-CH₂OCH₃) substituents at the 3 and 5 positions of the aromatic ring. This compound is hypothesized to exhibit unique physicochemical properties due to the electron-donating nature of the methoxymethyl groups, which may influence its polarity, solubility, and reactivity. However, direct experimental data for this compound are absent in the provided evidence, necessitating comparisons with structurally analogous benzonitrile derivatives.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3,5-bis(methoxymethyl)benzonitrile

InChI

InChI=1S/C11H13NO2/c1-13-7-10-3-9(6-12)4-11(5-10)8-14-2/h3-5H,7-8H2,1-2H3

InChI Key

IMFCRLAGJUQHLP-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC(=C1)C#N)COC

Origin of Product

United States

Comparison with Similar Compounds

Molecular and Structural Comparisons

The following table summarizes key molecular properties of 3,5-disubstituted benzonitriles from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions 3 & 5) CAS RN Source
3,5-di-tert-butylbenzonitrile C₁₅H₂₁N 215.34 tert-butyl (-C(CH₃)₃) 99758-64-2
3,5-Bis(trifluoromethyl)benzonitrile C₉H₃F₆N 239.12 trifluoromethyl (-CF₃) 27126-93-8
3,5-Dimethylbenzonitrile C₉H₉N 131.18 methyl (-CH₃) 22445-42-7
3,5-Bis(methylsulfonyl)benzonitrile C₉H₈N₂O₄S₂ 296.30 methylsulfonyl (-SO₂CH₃) 169696-83-7
3-Acetylbenzonitrile C₉H₇NO 145.15 acetyl (-COCH₃) 6136-68-1
Key Observations:
  • Electronic Effects : Trifluoromethyl groups (-CF₃) in 3,5-Bis(trifluoromethyl)benzonitrile are strongly electron-withdrawing, increasing the electrophilicity of the nitrile group and altering solubility in polar solvents . Methoxymethyl groups (-CH₂OCH₃), by contrast, are electron-donating, which may stabilize the aromatic ring but reduce electrophilicity.
  • Polarity : Methylsulfonyl groups (-SO₂CH₃) in 3,5-Bis(methylsulfonyl)benzonitrile enhance polarity and solubility in polar aprotic solvents, making this compound suitable for applications in catalysis or medicinal chemistry .
Melting Points and Stability
  • 3-Acetylbenzonitrile : Melting point = 93–98°C . The acetyl group increases intermolecular dipole interactions, raising the melting point compared to methyl-substituted analogs.
  • 3,5-Dimethylbenzonitrile: No specific hazards reported, suggesting stability under standard storage conditions .

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